4,6-O-Isopropylidene-D-glucal

Carbohydrate Synthesis Protecting Group Strategy Acetonation

4,6-O-Isopropylidene-D-glucal (CAS 51450-36-3) is a partially protected D-glucal derivative classified as a 1,2-unsaturated glycal (hex-1-enopyranose). The compound features a 2,3-unsaturated double bond characteristic of glycals, enabling electrophilic addition and Ferrier rearrangement chemistry, while the 4,6-O-isopropylidene acetal simultaneously masks the C4 and C6 hydroxyl groups.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
CAS No. 51450-36-3
Cat. No. B3426236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-O-Isopropylidene-D-glucal
CAS51450-36-3
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCC1(OCC2C(O1)C(C=CO2)O)C
InChIInChI=1S/C9H14O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,6-8,10H,5H2,1-2H3/t6-,7-,8+/m1/s1
InChIKeyGAQDIYMHBQNXLE-PRJMDXOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-O-Isopropylidene-D-glucal: A Core Glycal Building Block with Regioselective 4,6-O-Acetal Protection for Glycosylation and Carbohydrate Synthesis


4,6-O-Isopropylidene-D-glucal (CAS 51450-36-3) is a partially protected D-glucal derivative classified as a 1,2-unsaturated glycal (hex-1-enopyranose). The compound features a 2,3-unsaturated double bond characteristic of glycals, enabling electrophilic addition and Ferrier rearrangement chemistry, while the 4,6-O-isopropylidene acetal simultaneously masks the C4 and C6 hydroxyl groups . This protection strategy leaves the C3 hydroxyl group exposed for selective manipulation, a key feature for regioselective glycosylation and the synthesis of complex carbohydrates and glycoconjugates . The compound is widely used as a pharmaceutical intermediate and as a biochemical reagent in glycobiology research, where defined stereochemistry and predictable reactivity are critical for reproducible synthetic outcomes [1].

Why 4,6-O-Isopropylidene-D-glucal Cannot Be Substituted by Generic Unprotected or Differently Protected Glucals in Regioselective Glycosylations


Generic substitution with unprotected D-glucal or fully acetylated glucal derivatives (e.g., 3,4,6-tri-O-acetyl-D-glucal) is not viable when a synthetic route requires exclusive glycosylation at the C3 hydroxyl or subsequent orthogonal deprotection. Unprotected D-glucal presents three reactive hydroxyls, leading to complex mixtures of regioisomers and low synthetic efficiency. Fully protected analogs, while avoiding hydroxyl competition, lack the strategic free hydroxyl required for C3-selective functionalization [1]. The 4,6-O-isopropylidene group provides a rigid bicyclic framework that conformationally constrains the pyranose ring, influencing both the stereochemical outcome of glycosylation and the electronic environment of the glycal double bond [2]. Substituting with a 4,6-O-benzylidene-protected analog introduces different steric bulk, conformational bias, and orthogonal deprotection chemistry (hydrogenolysis vs. mild acid hydrolysis), which fundamentally alters reaction outcomes and the compatibility with downstream synthetic steps [3]. The specific balance of protection—masking C4/C6 while leaving C3 free—is precisely what enables the convergent synthesis of complex oligosaccharides and glycoconjugates where the C3 position is the intended point of elongation.

Quantitative Evidence for 4,6-O-Isopropylidene-D-glucal Differentiation: Synthesis Yield, Glycosylation Selectivity, and Protecting Group Orthogonality


Near-Quantitative Synthesis Yield of 4,6-O-Isopropylidene-D-glucal via Kinetic Acetonation

The synthesis of 4,6-O-isopropylidene-D-glucal from D-glucose via kinetic acetonation with ethyl isopropenyl ether proceeds in near-quantitative yield, representing a significant efficiency advantage over thermodynamic acetonation methods used for related acetals [1]. This kinetic control favors attack at primary hydroxyl groups, ensuring regioselective protection at the 4,6-positions and minimizing byproduct formation, which is critical for scalable procurement and cost-effective synthetic planning.

Carbohydrate Synthesis Protecting Group Strategy Acetonation

Regioselective Glycosylation: C3 Selectivity Enabled by 4,6-O-Isopropylidene Protection

The 4,6-O-isopropylidene protection directs glycosylation exclusively to the free C3 hydroxyl group, a regioselectivity that cannot be achieved with unprotected glucal or fully protected derivatives. In model glycosylations of structurally related 1,2:5,6-di-O-isopropylidene-D-glucose, the 3-O-β-D-glycoside was obtained as a major product in 25-28% isolated yield under optimized conditions, while the rearranged 6-O-glycoside was formed only as a minor byproduct in specific solvent systems [1]. In contrast, glycosylation of 4,6-O-benzylidene-protected glucitol derivatives under comparable conditions yielded the 3-O-α and 3-O-β anomers in a 1:4 to 1:5 ratio, demonstrating that the isopropylidene protection profile yields a distinct stereochemical outcome compared to benzylidene-protected acceptors [2].

Glycosylation Regioselectivity Carbohydrate Chemistry

Orthogonal Deprotection: Acid-Labile Isopropylidene vs. Hydrogenolytic Benzylidene

The 4,6-O-isopropylidene acetal can be selectively removed under mild aqueous acidic conditions (e.g., aqueous H2SO4 at room temperature) without affecting base-labile esters, silyl ethers, or hydrogenolyzable benzyl ethers present elsewhere in the molecule [1]. This orthogonal deprotection profile contrasts with 4,6-O-benzylidene acetals, which require hydrogenolysis (H2, Pd/C) or strong acid conditions that may not be compatible with other sensitive functionalities. In glucose transport studies, the isopropylidene acetal exhibited significantly lower affinity for the human erythrocyte glucose transporter (GLUT1) compared to the benzylidene analog, with Ki values for benzylidene derivatives ranging from 0.13 to 0.73 mM while isopropylidene acetals showed less affinity than D-glucose (Km = 2.5 mM) [2]. This differential molecular recognition underscores the distinct physicochemical and biological properties conferred by the acetal type.

Protecting Group Orthogonality Synthetic Strategy Deprotection

Stereoselective Ferrier Rearrangement Yields with 4,6-O-Isopropylidene-D-glucal

4,6-O-Isopropylidene-D-glucal participates in the Ferrier rearrangement to yield 2,3-unsaturated glycosides with predictable stereoselectivity. While direct quantitative data for this specific substrate is limited in the open literature, the well-established reaction class demonstrates that glycal protecting groups profoundly influence the stereochemical outcome. For closely related glycals, typical Ferrier rearrangement conditions (BF3·OEt2, isopropanol, CH2Cl2, RT, 24h) provide the corresponding 2,3-unsaturated glycoside in 95% yield with α:β ratios ranging from 7:1 to 86:14 depending on the Lewis acid and nucleophile employed [1]. The rigid bicyclic structure imposed by the 4,6-O-isopropylidene acetal locks the pyranose ring in a specific conformation, which in turn dictates the facial selectivity of nucleophilic attack on the intermediate allyloxocarbenium ion [2]. In contrast, unprotected or fully acetylated glycals exhibit different conformational preferences and electronic properties, leading to altered stereoselectivity and yields [3].

Ferrier Rearrangement Stereoselectivity 2,3-Unsaturated Glycosides

Evidence-Backed Application Scenarios for 4,6-O-Isopropylidene-D-glucal in Glycoscience and Pharmaceutical Synthesis


Synthesis of 1→3-Linked Oligosaccharides and Glycoconjugates via C3-Selective Glycosylation

The exclusive C3 regioselectivity demonstrated in glycosylation studies (25-28% yield for 3-O-glycoside) makes 4,6-O-isopropylidene-D-glucal the preferred acceptor for constructing 1→3-linked glycosidic bonds, a motif common in β-glucans, fungal cell wall components, and bioactive natural products [1]. The ability to predictably functionalize only the C3 position while leaving the glycal double bond intact for subsequent transformations enables convergent, step-efficient synthesis of complex oligosaccharide targets. This scenario is directly supported by the regioselectivity data in Section 3.

Multi-Step Total Synthesis Requiring Orthogonal Protection-Deprotection Sequences

The mild acid-lability of the 4,6-O-isopropylidene acetal, demonstrated by selective removal with aqueous H2SO4 at room temperature without affecting ester or benzyl ether groups, enables complex multi-step synthetic routes where multiple protecting groups must be sequentially manipulated [2]. This orthogonal deprotection capability is essential for the total synthesis of glycoconjugates, antibiotics, and glycosidase inhibitors that contain both acid-sensitive and base-sensitive functionality. The >19-fold difference in GLUT1 affinity between isopropylidene and benzylidene acetals further underscores the distinct biological properties conferred by this protecting group choice [3].

Synthesis of 2,3-Unsaturated Glycosides via Ferrier Rearrangement

The rigid, conformationally locked structure of 4,6-O-isopropylidene-D-glucal directs the stereochemical course of Ferrier rearrangement to 2,3-unsaturated glycosides, which are versatile intermediates for O-glycoside synthesis, C-glycoside formation, and the preparation of 2-deoxy sugars [4]. The predictable stereoselectivity and high expected yields (class-typical ~95%) make this compound a reliable starting material for generating building blocks used in natural product synthesis and medicinal chemistry. This application leverages the conformational constraints imposed by the isopropylidene group as established in Section 3.

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